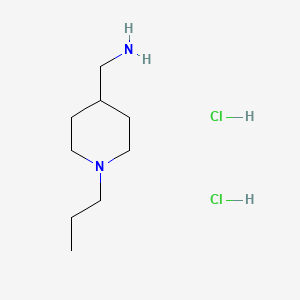
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C9H20N2 It is a derivative of piperidine, a heterocyclic amine that is commonly used in the synthesis of pharmaceuticals and other organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride typically involves the reaction of 1-propylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-propylpiperidine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.
Procedure: The 1-propylpiperidine is first dissolved in the solvent, followed by the addition of formaldehyde. Hydrogen chloride gas is then bubbled through the solution to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Wissenschaftliche Forschungsanwendungen
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)methanamine: Similar structure but with a methyl group instead of a propyl group.
1-(1-Ethylpiperidin-4-yl)methanamine: Similar structure but with an ethyl group instead of a propyl group.
1-(1-Butylpiperidin-4-yl)methanamine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
2825012-46-0 |
|---|---|
Molekularformel |
C9H22Cl2N2 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
(1-propylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-5-11-6-3-9(8-10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H |
InChI-Schlüssel |
FVLVEZQKKFOJHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(CC1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


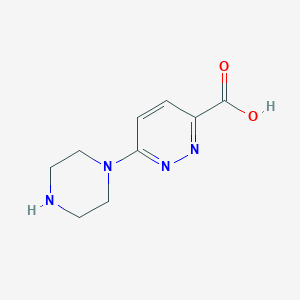
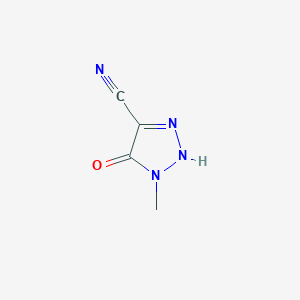
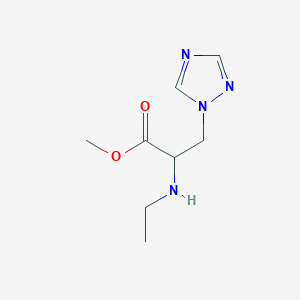
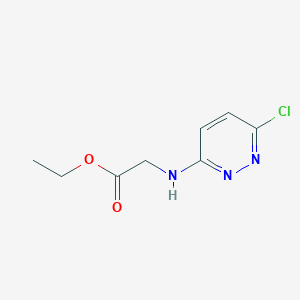
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
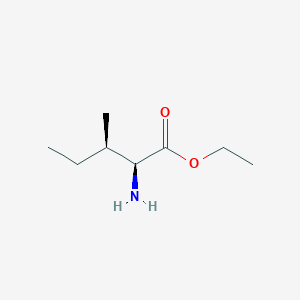

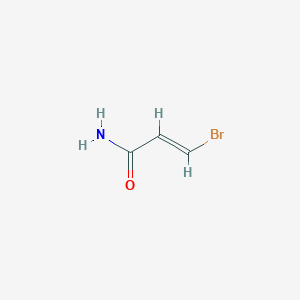
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
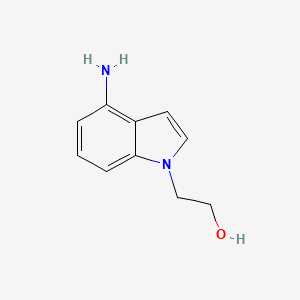

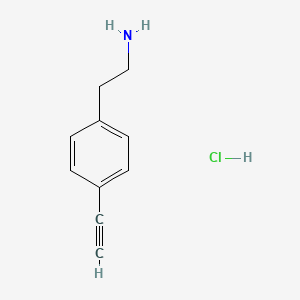
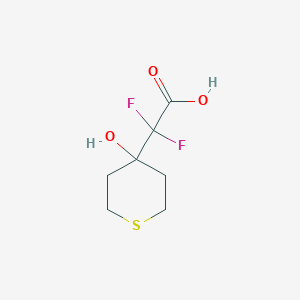
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)
